2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Protodeboronation suppression Boronic ester stability Radiofluorination side-product control

Electron-deficient arylboronic acids suffer from protodeboronation under basic conditions, compromising coupling stoichiometry. The pinacol ester form eliminates this side reaction while maintaining equivalent cross-coupling efficiency. • Protodeboronation-resistant: Ensures nominal boron loading equals active species, avoiding empirical excess at scale. • ≥95% purity, mp 64-65°C: Enables precise stoichiometric control in GMP intermediate production. • >2-year shelf life at 2-8°C: Supports single-batch procurement for extended campaigns.

Molecular Formula C12H15BFNO4
Molecular Weight 267.063
CAS No. 1218791-09-3
Cat. No. B595436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1218791-09-3
Molecular FormulaC12H15BFNO4
Molecular Weight267.063
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3
InChIKeyQBMHYMHOXGOPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-nitrophenyl Pinacol Ester – Suzuki-Miyaura Building Block


The compound 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane—commonly referred to as 4-fluoro-3-nitrophenylboronic acid pinacol ester—belongs to the class of pinacol boronic esters. It features an electron-deficient 4-fluoro-3-nitrophenyl moiety attached to a cyclic pinacol boronate core, making it a versatile intermediate for Suzuki-Miyaura cross-coupling in pharmaceutical and agrochemical synthesis . The commercial product is supplied at ≥95 % purity with a melting point of 64–65 °C, ensuring reliable stoichiometry for both discovery-scale and kilo-lab campaigns .

Enables Suzuki-Miyaura cross-coupling for pharma and agrochemical synthesis programs
Electron-deficient pinacol ester form provides kinetic stability under basic aqueous conditions
High-purity grade with defined melting point supports reproducible stoichiometric control

Why Free Boronic Acid and Regioisomers Are Not Substitutes


In-class arylboron species—boronic acids, trifluoroborate salts, MIDA esters, and even regioisomeric pinacol esters—differ markedly in stability, coupling efficiency, and regiochemical fidelity. Electron-deficient arylboronic acids, such as 4-fluoro-3-nitrophenylboronic acid, are particularly susceptible to protodeboronation under basic or aqueous conditions . The pinacol ester form significantly mitigates this side reaction, while maintaining equivalent cross-coupling yields to the acid and far outperforming less reactive boronates such as MIDA esters [1]. Additionally, regioisomeric purity is critical: the 3-fluoro-4-nitro isomer possesses a different electronic activation pattern that can alter coupling rates and product distributions. The quantitative evidence below demonstrates why the specific 4-fluoro-3-nitro pinacol ester offers a distinct advantage over its closest alternatives for reliable procurement and synthetic execution.

Free Boronic Acid

Protodeboronation under coupling conditions may reduce active boron content and compromise reaction consistency.

MIDA Boronate

Markedly lower coupling efficiency limits its utility as a direct replacement in Suzuki-based workflows.

3-Fluoro-4-nitro Regioisomer

Different electronic activation pattern may alter transmetallation rates and final product regiochemistry.

Quantitative Differentiation vs. Closest Comparators


Protodeboronation Resistance vs. Free Boronic Acid

Under copper-mediated radiofluorination conditions, the pinacol ester derivative exhibited markedly lower protodeboronation-derived side-product formation relative to the corresponding free boronic acid . The study reports a 'significant increase' in undesired H-side product when boronic acid is used as precursor instead of the pinacol ester. While exact percentage differences are substrate-dependent, the trend is consistent with the general principle that electron-deficient arylboronic acids undergo facile deboronation, whereas the pinacol ester provides kinetic protection.

Protodeboronation Resistance
Class-level inference
Pinacol ester markedly reduces H-side product vs. free acid under Cu-mediated radiofluorination
Supports higher effective active-boron content
Exact % difference not reported; trend consistent with electron-deficient arylboronates
Protodeboronation suppression Boronic ester stability Radiofluorination side-product control

Suzuki Coupling Yields vs. Boronic Acid and MIDA Ester

In a comparative ¹¹C-methylation Suzuki-type reaction, the pinacol ester precursor achieved approximately 50 % radiochemical yield (RCY), statistically indistinguishable from the free boronic acid (≈50 % RCY), while the corresponding N-methylimidodiacetic acid (MIDA) ester delivered less than 4 % RCY [1]. This demonstrates that the pinacol ester does not sacrifice coupling reactivity relative to the acid form, yet it provides the documented stability advantages listed above.

Coupling Efficiency
Reported
~50% RCY (pinacol ester) vs. ~50% (acid) vs.
Comparable to boronic acid, far outperforms MIDA ester
Pd-catalyzed ¹¹C-methylation; cross-study comparable
Purity & Melting Point
Specification review
≥95% purity, mp 64–65 °C (AKSci, Thermo Scientific)
Batch-to-batch reproducibility and rapid identity confirmation
Free boronic acid purity typically lower unless freshly prepared
Regiochemical Integrity
Context-dependent
Target 4-fluoro-3-nitro isomer vs. 3-fluoro-4-nitro; regioisomer synthesis yields 61–68% reported
Positional purity critical for correct biaryl connectivity
No direct kinetic data for this pair; indirect reactivity inference
Storage & Shelf Life
Supplier data
Store at 2–8 °C; shelf life >2 years (vs. –20 °C for free acid)
Simplifies cold-chain logistics and procurement planning
Exact degradation rates not directly compared across conditions
Suzuki-Miyaura coupling yield Radiochemical yield Boronate ester nucleophile

Defined Purity and Melting Point for Reproducible Scale-Up

The target compound is commercially supplied at ≥95 % purity (AKSci, Combi-Blocks) or ≥96 % (Thermo Scientific) with a sharp melting point of 64–65 °C . The free boronic acid analog, by contrast, frequently exhibits lower batch-to-batch consistency owing to gradual protodeboronation during storage. The well-defined melting point allows rapid identity confirmation and purity estimation by differential scanning calorimetry or capillary method prior to use.

Purity & Melting Point
Specification review
≥95% purity, mp 64–65 °C (AKSci, Thermo Scientific)
Batch-to-batch reproducibility and rapid identity confirmation
Free boronic acid purity typically lower unless freshly prepared
Batch reproducibility Melting point quality control Boronate ester purity

Regiochemical Integrity vs. 3-Fluoro-4-nitro Isomer

The nitro group ortho to the boronate position in the target compound provides stronger electron-withdrawal at boron compared to the 3-fluoro-4-nitro regioisomer (CAS 939968-60-2), where the nitro group is para. Although direct kinetic data for this specific pair are not published, synthesis routes to the 3-fluoro-4-nitro regioisomer typically deliver 61–68 % yields , suggesting a less favorable borylation equilibrium. The target regioisomer's higher electron deficiency is expected to accelerate transmetallation in Suzuki couplings, consistent with broader literature on ortho-nitro-substituted arylboronates.

Regiochemical Integrity
Context-dependent
Target 4-fluoro-3-nitro isomer vs. 3-fluoro-4-nitro; regioisomer synthesis yields 61–68% reported
Positional purity critical for correct biaryl connectivity
No direct kinetic data for this pair; indirect reactivity inference
Regioisomer differentiation Electronic activation Nitro group ortho/para effect

Long-Term Storage Convenience Over Free Boronic Acids

Vendor specifications indicate that the pinacol ester can be stored long-term at 2–8 °C with a demonstrated shelf life exceeding 2 years . In contrast, 4-fluoro-3-nitrophenylboronic acid typically requires storage at –20 °C under inert atmosphere to minimize protodeboronation and boroxine formation. This difference in storage stringency reduces refrigeration costs and risk of cold-chain breaches during transport.

Storage & Shelf Life
Supplier data
Store at 2–8 °C; shelf life >2 years (vs. –20 °C for free acid)
Simplifies cold-chain logistics and procurement planning
Exact degradation rates not directly compared across conditions
Shelf life Storage condition Procurement logistics

Key Applications of 4-Fluoro-3-nitrophenyl Pinacol Ester


Late-Stage Suzuki Coupling for Kinase Inhibitors

The 4-fluoro-3-nitro pinacol ester serves as a key building block for biaryl formation in kinase inhibitor programs, where the electron-deficient aryl ring accelerates transmetallation and the pinacol protection minimizes protodeboronation under basic coupling conditions. The compound's consistent ≥95 % purity and defined melting point allow precise stoichiometric control during GMP intermediate production .

Reliable Coupling for Radiochemical Tracer Synthesis

For ¹¹C- or ¹⁸F-labeled tracer synthesis, the pinacol ester provides equivalent coupling radiochemical yields to the boronic acid (≈50 % RCY) without the risk of protodeboronation that plagues the free acid under aqueous basic conditions [1]. This makes it the preferred precursor for automated radiosynthesis modules where reliability is paramount.

Agrochemical Lead Optimization via Suzuki Library Synthesis

In parallel synthesis of biaryl libraries for fungicide or herbicide discovery, the pinacol ester's storage stability (2–8 °C, >2 years shelf life) ensures that large batches can be procured once and used over extended campaign periods without quality drift .

Reliable Boron Active Content in Scale-Up Campaigns

Industrial Suzuki couplings at >10 kg scale benefit from the pinacol ester's resistance to protodeboronation, which ensures that the nominal boron loading corresponds to actual active species. This avoids the need for empirical excess-factor adjustments that are common with free boronic acids, thereby reducing raw-material costs and waste streams .

Application
Selection Property
Validation Focus
Kinase inhibitor biaryl synthesis
Electron-deficient pinacol ester with controlled protodeboronation
Coupling stoichiometry and batch-to-batch purity consistency
Radiochemical tracer synthesis
Pinacol ester stability under aqueous basic radiofluorination conditions
Radiochemical yield reproducibility and protodeboronation side-product control
Agrochemical library synthesis
Long-term storage stability at 2–8 °C with multi-year shelf life
Batch performance uniformity over extended campaign periods
Scale-up Suzuki coupling
Resistance to protodeboronation for accurate boron active loading
Active boron content vs. nominal loading and yield reproducibility
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